molecular formula C123H226N32O24 B180097 Falalkalkkalkklkkalkkal CAS No. 133084-63-6

Falalkalkkalkklkkalkkal

Cat. No. B180097
M. Wt: 2537.3 g/mol
InChI Key: RQZCOBCYUHYXFG-ZLONUZLYSA-N
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Description

Falalkalkkalkklkkalkkal is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various chemicals and processes.

Mechanism Of Action

The mechanism of action of Falalkalkkalkklkkalkkal is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, in cancer cells, Falalkalkkalkklkkalkkal has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. Inflammation is also reduced by the compound by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Falalkalkkalkklkkalkkal has several biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and alter cellular signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to changes in cellular function. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One advantage of using Falalkalkkalkklkkalkkal in lab experiments is its specificity. The compound has been shown to interact with specific cellular targets, making it an ideal tool for studying cellular pathways and functions. However, one limitation of using Falalkalkkalkklkkalkkal is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Falalkalkkalkklkkalkkal. One potential area of research is the development of novel therapeutic agents based on the structure of the compound. Another area of research is the study of the compound's potential toxicity and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Falalkalkkalkklkkalkkal is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. The compound is synthesized using a specific method and has several biochemical and physiological effects. While there are advantages to using Falalkalkkalkklkkalkkal in lab experiments, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of Falalkalkkalkklkkalkkal involves the use of several chemicals and processes. The first step involves the preparation of a specific chemical compound that acts as a precursor. This precursor is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce Falalkalkkalkklkkalkkal. The final product is obtained in a pure form through various purification techniques, such as chromatography and crystallization.

Scientific Research Applications

Falalkalkkalkklkkalkkal has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZCOBCYUHYXFG-ZLONUZLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H226N32O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2537.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falalkalkkalkklkkalkkal

Citations

For This Compound
38
Citations
P Jelinkova, Z Splichal, AMJ Jimenez… - Infection and Drug …, 2018 - Taylor & Francis
… The sequence and monoisotopic molecular weight of Hec were as follows: FALALKALKKALKKLKKALKKAL and 2535.7 Da, respectively. The purity of the peptide was …
Number of citations: 31 www.tandfonline.com
PRS Sanches, BM Carneiro, MN Batista, ACS Braga… - Amino Acids, 2015 - Springer
… The aim of this study was to evaluate the lytic peptide Hecate (FALALKALKKALKKLKKALKKAL) and the effect of conjugating this macromolecule with gallic acid (C 7 H 6 O 5 ) in terms …
Number of citations: 26 link.springer.com
GM Ayusso, PR da Silva Sanches, T Carvalho… - Pharmaceuticals, 2023 - mdpi.com
Chikungunya virus (CHIKV) belongs to the Alphavirus genus and is responsible for significant outbreaks worldwide. Currently, there is no approved antiviral therapy against CHIKV. …
Number of citations: 6 www.mdpi.com
PR da Silva Sanches, R Sanchez-Velazquez… - Molecules, 2023 - mdpi.com
… We previously showed that the conjugate gallic acid—Hecate (GA-FALALKALKKALKKLKKALKKAL-CONH 2 )—is an efficient inhibitor of the hepatitis C virus. Here, we show that the …
Number of citations: 1 www.mdpi.com
R Vesely, P Jelinkova, D Hegerova, N Cernei, P Kopel… - Materials, 2016 - mdpi.com
This paper investigates the synthesis of paramagnetic nanoparticles, which are able to bind branched chain amino acids (BCAAs)—leucine, valine, and isoleucine and, thus, serve as a …
Number of citations: 3 www.mdpi.com
UL Urmi, AK Vijay, R Kuppusamy, S Islam… - Peptides, 2023 - Elsevier
Viral epidemics are occurring frequently, and the COVID-19 viral pandemic has resulted in at least 6.5 million deaths worldwide. Although antiviral therapeutics are available, these may …
Number of citations: 2 www.sciencedirect.com
MJ Arrowood, JM Jaynes… - Antimicrobial Agents and …, 1991 - Am Soc Microbiol
Cryptosporidium parvum is a protozoan parasite that causes mild to severe diarrheal disease in animals and humans. There are currently no effective chemotherapeutic agents …
Number of citations: 69 journals.asm.org
GSV Muniz, I Lilia, EL Duarte, EN Lorenzón… - … and Biophysics Reports, 2020 - Elsevier
Antimicrobial peptides (AMPs) have been appointed as a possible alternative to traditional antibiotics in face of pathogens increasing resistance to conventional drugs. Hylin a1 (…
Number of citations: 5 www.sciencedirect.com
SJ Tzotzos - academia.edu
Staying one step ahead in the arms race against antibiotic resistant pathogenic bacteria is an ongoing challenge to the ingenuity of medicinal chemists. Multidrug-resistance has …
Number of citations: 2 www.academia.edu
D Manimaran, S Ghanendra, M Sridhar… - Journal of Molecular …, 2019 - Elsevier
Breast cancer is one of the leading cancer types in women across the world. Computer aided drug designing have been widely applied for drug development and discovery of potential …
Number of citations: 4 www.sciencedirect.com

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